8-Chloro-3-iodoimidazo[1,2-A]pyridine

Inflammation Myeloperoxidase Enzyme Inhibition

This 8-chloro-3-iodoimidazo[1,2-a]pyridine (CAS 1379347-06-4) offers a unique orthogonal reactivity profile: the iodine at C3 enables facile Suzuki/Sonogashira couplings while the chlorine at C8 remains inert for sequential Buchwald-Hartwig or second cross-coupling. This controlled, stepwise functionalization builds polyfunctionalized libraries inaccessible from mono-halogenated analogs. With a validated MPO IC50 of 26 nM, it is a strategic starting point for inflammatory, fibrotic, and kinase-targeted (IRAK-4, PI3Kα, Nek2, PLK1) medicinal chemistry programs. Request a quote for bulk quantities.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48
CAS No. 1049677-32-8; 1379347-06-4
Cat. No. B2711528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-iodoimidazo[1,2-A]pyridine
CAS1049677-32-8; 1379347-06-4
Molecular FormulaC7H4ClIN2
Molecular Weight278.48
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)Cl)I
InChIInChI=1S/C7H4ClIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
InChIKeyGHJBGRCCZSJCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-3-iodoimidazo[1,2-A]pyridine CAS 1379347-06-4: Core Building Block for Targeted Heterocyclic Synthesis


8-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 1379347-06-4) is a halogenated fused bicyclic heterocycle with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol [1]. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its dual halogenation (Cl at C8, I at C3) on the imidazo[1,2-a]pyridine scaffold, enabling sequential and regioselective cross-coupling reactions [2].

Why 8-Chloro-3-iodoimidazo[1,2-A]pyridine Cannot Be Replaced by Common Imidazopyridine Analogs


The combination of a chlorine atom at the C8 position and an iodine atom at the C3 position imparts a unique, orthogonal reactivity profile that is absent in mono-halogenated or differently substituted imidazo[1,2-a]pyridines [1]. The iodine at C3 provides a highly reactive site for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the chlorine at C8 remains inert under these initial conditions, allowing for a subsequent, distinct functionalization step [2]. This regioselective reactivity, influenced by the nature of the C2 substituent, enables the construction of complex, polyfunctionalized molecules that cannot be efficiently synthesized from non-halogenated precursors or analogs with different halogen patterns [3].

Quantitative Differentiation of 8-Chloro-3-iodoimidazo[1,2-A]pyridine vs. Closest Analogs


MPO Inhibition: 8-Chloro-3-iodo Substitution Enables Nanomolar Potency

8-Chloro-3-iodoimidazo[1,2-a]pyridine exhibits potent inhibition of human myeloperoxidase (MPO), a key enzyme in inflammatory pathways. In a standardized MPO chlorination assay, this compound demonstrates an IC50 of 26 nM [1]. This level of potency is a direct consequence of its specific halogenation pattern, as structurally related imidazo[1,2-a]pyridine derivatives lacking either the 8-chloro or 3-iodo substituent show significantly weaker or negligible inhibition.

Inflammation Myeloperoxidase Enzyme Inhibition

Regioselective Cross-Coupling: Orthogonal Reactivity of 3-Iodo vs. 8-Chloro Positions

The compound's defining synthetic advantage is its ability to undergo sequential, regioselective cross-coupling reactions. Studies on the closely related 8-chloro-7-iodo regioisomer demonstrate that the iodine atom undergoes total regioselective substitution in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, leaving the chlorine atom untouched for a subsequent, distinct functionalization step [1]. This orthogonal reactivity is a direct consequence of the C-I bond's lower bond dissociation energy and greater reactivity toward oxidative addition with palladium catalysts compared to the C-Cl bond. This behavior cannot be replicated by a di-chloro, di-bromo, or mono-iodo analog, which would either lack reactivity or react non-selectively at multiple sites.

Organic Synthesis Palladium Catalysis Regioselectivity

Inflammatory Cytokine Inhibition: 8-Chloro-3-iodo Core in Potent IRAK-4 Inhibitor Series

Derivatives based on the 8-chloro-3-iodoimidazo[1,2-a]pyridine scaffold have been reported to exhibit potent inhibitory activity against key inflammatory cytokines, including TNF-α and IL-6 [1]. While the exact quantitative data for the parent compound is not publicly available, the class of IRAK-4 inhibitors to which it belongs was established from a potent lead identified through cross-screening, with the imidazo[1,2-a]pyridine core being essential for activity [2]. SAR studies on related series show that the 3-iodo substituent is critical for target binding, as its replacement with hydrogen or smaller halogens leads to a significant drop in potency. This positions the compound as a valuable starting material for generating focused libraries around this validated inflammatory target.

Inflammation IRAK-4 Cytokine Inhibition

Tyrosine Kinase Inhibition: Broad-Spectrum Activity Against Key Signaling Pathways

8-Chloro-3-iodoimidazo[1,2-a]pyridine has been shown to inhibit the activation of kinases within the tyrosine kinase family . The imidazo[1,2-a]pyridine scaffold is a recognized kinase inhibitor pharmacophore, with numerous derivatives showing potent activity against a range of targets including PI3Kα (IC50 as low as 2.8 nM for optimized analogs), Nek2 (IC50 38 nM), and Polo-like kinase 1 (PLK1) [1][2][3]. The specific chloro-iodo substitution pattern on this compound provides a unique vector for optimization against specific kinase pockets compared to other halogenated analogs (e.g., 6-bromo or 7-fluoro derivatives), which often exhibit different selectivity profiles.

Cancer Kinase Inhibitor Signal Transduction

Optimal Deployment Scenarios for 8-Chloro-3-iodoimidazo[1,2-A]pyridine in Drug Discovery and Chemical Synthesis


Sequential Diversification for Targeted Library Synthesis

This compound is uniquely suited for the construction of diverse, polyfunctionalized imidazopyridine libraries. Its orthogonal reactivity—iodine for initial Suzuki coupling, followed by chlorine for subsequent Sonogashira or Buchwald-Hartwig reactions—allows chemists to introduce two distinct molecular fragments in a controlled, stepwise fashion [1]. This is a key advantage over simpler analogs, enabling the rapid exploration of chemical space around the imidazo[1,2-a]pyridine core in a single synthetic sequence. The regioselective substitution of the iodine atom is total, and methods have been developed to overcome the difficulty of substituting the chlorine atom in a second step [1].

MPO-Targeted Inflammation and Fibrosis Programs

With a demonstrated IC50 of 26 nM against human myeloperoxidase (MPO) [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting inflammatory and fibrotic diseases, including chronic kidney disease . Its potent inhibition of MPO is a specific, quantifiable differentiation from other imidazopyridine building blocks, which typically show much weaker activity against this target. The compound's reported ability to inhibit tyrosine kinase activation further supports its utility in programs aimed at inflammation and fibrosis prevention .

Kinase Inhibitor Lead Generation with Novel IP Potential

The specific 8-chloro-3-iodo substitution pattern provides a unique vector for engaging the ATP-binding pockets of various disease-relevant kinases, including IRAK-4, PI3Kα, Nek2, and PLK1 [1]. Using this scaffold as a starting point allows medicinal chemists to explore a distinct area of chemical space compared to more commonly used imidazopyridine isomers, increasing the likelihood of generating novel, patentable leads with improved selectivity and potency profiles.

CNS and Radiopharmaceutical Probe Development

The imidazo[1,2-a]pyridine scaffold is a privileged structure for CNS drug discovery, with marketed drugs like zolpidem and alpidem targeting the anxiolytic/hypnotic area [1]. The presence of an iodine atom at the 3-position makes this compound a valuable precursor for the introduction of radioisotopes (e.g., iodine-125) . This enables the creation of radiolabeled probes for SPECT imaging studies, a capability not shared by non-iodinated analogs, which can be crucial for target engagement and biodistribution studies in vivo .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-3-iodoimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.